molecular formula C8H10Cl2FN B3034603 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS No. 1955523-20-2

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

Cat. No.: B3034603
CAS No.: 1955523-20-2
M. Wt: 210.07
InChI Key: ZJWNGZJNOWRDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with ethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(5-Chloro-2-fluorophenyl)ethanamine
  • 1-(5-Chloro-2-fluorophenyl)methanamine
  • 1-(5-Chloro-2-fluorophenyl)propanamine

Comparison: 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride stands out due to its unique combination of chloro and fluoro substituents, which impart distinct chemical properties. Compared to its analogs, this compound exhibits higher reactivity in substitution reactions and greater stability under various conditions. Its hydrochloride form also enhances its solubility and ease of handling in experimental setups .

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWNGZJNOWRDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
Reactant of Route 4
1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.